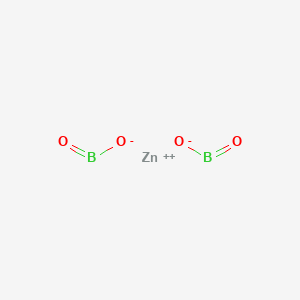

zinc;oxido(oxo)borane

Description

Zinc;oxido(oxo)borane, with the IUPAC name this compound and chemical formula Zn(BO₂)₂, is a zinc metaborate compound. It consists of a zinc ion (Zn²⁺) coordinated to two borate anions (BO₂⁻), each containing an oxo group (O²⁻) . Synonyms include zinc borate, diboron zinc tetraoxide, and bismetaboric acid zinc salt. Its PubChem CID is 10130047, and its SMILES notation is B(=O)[O-].B(=O)[O-].[Zn+2] .

Properties

Molecular Formula |

B2O4Zn |

|---|---|

Molecular Weight |

151.0 g/mol |

IUPAC Name |

zinc;oxido(oxo)borane |

InChI |

InChI=1S/2BO2.Zn/c2*2-1-3;/q2*-1;+2 |

InChI Key |

PZRXQXJGIQEYOG-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc;oxido(oxo)borane can be synthesized through several methods, including the reaction of zinc oxide with boric acid under controlled conditions. One common method involves heating a mixture of zinc oxide and boric acid at high temperatures to produce zinc borate. The reaction can be represented as follows:

3ZnO+2H3BO3→2ZnO⋅3B2O3⋅3.5H2O

The reaction is typically carried out at temperatures ranging from 600°C to 800°C .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where zinc oxide and boric acid are mixed and heated. The process involves precise control of temperature and reaction time to ensure high purity and yield. The resulting product is then cooled, ground into a fine powder, and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Zinc;oxido(oxo)borane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form zinc oxide and boric acid.

Reduction: It can be reduced to elemental zinc and boron compounds.

Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound include zinc oxide, boric acid, and various boron-containing compounds. These products have applications in different fields, including materials science and chemistry .

Scientific Research Applications

Zinc;oxido(oxo)borane has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other boron compounds.

Biology: It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research has explored its use in drug delivery systems and as a component in medical devices due to its biocompatibility.

Industry: It is widely used as a flame retardant in plastics, rubber, and textiles, as well as in the production of ceramics and glass .

Mechanism of Action

The mechanism of action of zinc;oxido(oxo)borane involves its ability to release zinc and borate ions when exposed to heat or other stimuli. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to the inhibition of microbial growth and the enhancement of flame retardant properties. The production of reactive oxygen species (ROS) is also a key factor in its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Oxide (ZnO)

- Formula: ZnO

- Structure : A binary oxide with a hexagonal wurtzite structure.

- Synthesis : Produced via oxidation of zinc metal or calcination of zinc salts (e.g., zinc carbonate) .

- Applications: Widely used in sunscreens (UV filtering), electronics (semiconductors), and nanotechnology due to its piezoelectric properties .

- Stability : High thermal stability (melting point ~1975°C) and chemical inertness under ambient conditions .

- Key Difference: Unlike zinc metaborate, ZnO lacks boron and is a simpler oxide.

Zinc Borohydride ([Zn(BH₄)₂])

- Formula : Zn(BH₄)₂

- Structure : A homoleptic borohydride complex with Zn²⁺ coordinated to BH₄⁻ ligands.

- Synthesis : Generated via reactions of zinc salts with lithium borohydride (LiBH₄) under controlled conditions .

- Applications : Used in organic synthesis (e.g., hydroboration of alkenes) and hydrogen storage research due to its reductive properties .

- Stability : Highly reactive and moisture-sensitive, decomposing at lower temperatures compared to zinc metaborate .

- Key Difference : Contains borohydride (BH₄⁻) instead of borate (BO₂⁻), making it more reactive.

Boron Trioxide (B₂O₃)

- Formula : B₂O₃

- Structure : A glassy or crystalline solid composed of BO₃ triangles linked into networks.

- Synthesis : Produced by dehydration of boric acid (H₃BO₃) .

- Applications : Used in glass manufacturing (e.g., borosilicate glass) and as a flux in metallurgy .

- Stability : Lower melting point (~450°C) compared to zinc metaborate, with hygroscopic tendencies .

- Key Difference : A binary boron-oxygen compound without metal cations, unlike Zn(BO₂)₂.

Zinc Iron Oxide (ZnFe₂O₄)

- Formula : ZnFe₂O₄

- Structure : A spinel-type oxide with Zn²⁺ and Fe³⁺ ions in a cubic lattice.

- Applications : Used in magnetic materials, catalysis, and corrosion-resistant coatings .

Comparative Data Table

Research Findings and Context

- Synthetic Pathways : Zinc metaborate is synthesized via reactions between zinc salts and borate precursors, whereas zinc borohydride requires reducing agents like LiBH₄ . Boron trioxide is derived from boric acid dehydration, highlighting distinct methodologies .

- Reactivity : Zinc borohydride’s reductive capacity contrasts with zinc metaborate’s stability, making the former suitable for hydrogen storage and catalysis .

- Safety : Zinc metaborate’s stability under ambient conditions suggests lower reactivity compared to moisture-sensitive compounds like [Zn(BH₄)₂] .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.